molecular formula C12H18O B13591582 4-(4-Ethylphenyl)butan-2-ol

4-(4-Ethylphenyl)butan-2-ol

Cat. No.: B13591582
M. Wt: 178.27 g/mol
InChI Key: QKNSZUOAYVUSCX-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Ethylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as ethylmagnesium bromide, reacts with a suitable carbonyl compound like 4-ethylbenzaldehyde. The reaction typically takes place in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Ethylphenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic aromatic ring can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylphenyl)butan-2-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(4-ethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h6-10,13H,3-5H2,1-2H3

InChI Key

QKNSZUOAYVUSCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC(C)O

Origin of Product

United States

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